N-(sec-butyl)-2,4-difluorobenzamide
Description
N-(sec-butyl)-2,4-difluorobenzamide is a fluorinated benzamide derivative characterized by a sec-butyl group attached to the amide nitrogen and two fluorine atoms at the 2- and 4-positions of the benzoyl ring. This compound is structurally significant due to the electron-withdrawing effects of fluorine atoms, which influence its electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
N-butan-2-yl-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c1-3-7(2)14-11(15)9-5-4-8(12)6-10(9)13/h4-7H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORSVMYPTOHKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of N-(sec-butyl)-2,4-difluorobenzamide, emphasizing substituent effects on properties and applications:
Key Structural and Functional Insights :
Fluorination Position :
- 2,4-Difluoro vs. 2,6-Difluoro : The 2,4-difluoro configuration in this compound may favor planar molecular stacking via C–H···F interactions, as observed in polymorphic benzamides . In contrast, 2,6-difluoro derivatives like Chlorfluazuron exhibit stronger dipole interactions, enhancing insecticidal activity .
However, its steric bulk may reduce binding affinity in enzyme-active sites compared to smaller substituents like aminoethyl . Aryl vs. Alkyl: Aryl-substituted analogs (e.g., 3,5-difluorophenyl in ) exhibit stronger π-π stacking and higher melting points, whereas alkyl groups enhance solubility in nonpolar media .
Biological Activity: Substitution at the amide nitrogen directly impacts target specificity. For example, pyrazolyl and pyridinyl groups (as in ) confer antimicrobial or insecticidal activity, while aminoethyl groups enable protonation, enhancing solubility and interaction with parasitic proteins .
Physicochemical and Mechanistic Comparisons
- Thermal Stability : Fluorinated benzamides generally exhibit high thermal stability due to strong C–F bonds. The sec-butyl derivative’s stability may lie between that of rigid aryl analogs (decomposition >250°C ) and flexible alkyl derivatives.
- Mechanical Properties : Polymorphic 2,4-difluorobenzamides demonstrate that fluorine positioning and intermolecular interactions (e.g., C–H···F) significantly influence material hardness and elasticity .
- Environmental Impact : Compounds like Teflubenzuron and Chlorfluazuron are classified as environmentally hazardous due to persistence, suggesting that this compound may require similar handling precautions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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